4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate typically involves the reaction of 2-methylbenzo[c,d]indole with 1,4-butane sultone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate is widely used in scientific research due to its role as a protein kinase C (PKC) inhibitor . Its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in diseases where PKC plays a crucial role.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves the inhibition of protein kinase C (PKC) activity . PKC is an enzyme that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these cellular processes, making it valuable in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate include:
- 1-(4-Sulfonatobutyl)-2-methylbenzo[c,d]indolium inner salt
- 4-(2,3,3-Trimethyl-3H-indolium-1-yl)-1-butanesulfonate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and its potent inhibitory effect on protein kinase C (PKC). This makes it particularly valuable in research focused on PKC-related pathways and potential therapeutic applications .
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3 |
InChI Key |
ZZQOUNVUAMYXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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